molecular formula C5H11NOS B1432436 2-Methoxy-2-methylpropanethioamide CAS No. 1499006-62-0

2-Methoxy-2-methylpropanethioamide

Cat. No. B1432436
CAS RN: 1499006-62-0
M. Wt: 133.21 g/mol
InChI Key: WSPZLWZZANPTSV-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropanethioamide, also known as MMPT, is an organosulfur compound that has been studied extensively for its potential applications in the field of scientific research. MMPT is a colorless liquid that has a distinct sulfur-like odor. It is soluble in water and alcohols, and is relatively stable under normal conditions. MMPT has a wide range of applications in the areas of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

The Weinreb amide, specifically N-Methoxy-N-methylamide, demonstrates considerable utility in synthetic organic chemistry. Its role as an acylating agent for organolithium or organomagnesium reagents and as a surrogate for aldehyde groups has been extensively leveraged in various synthetic processes. This functionality is not only significant in academic research but also finds applications in pharmaceutical industries on a kilogram scale, highlighting its practical value in the synthesis of complex molecules and heterocyclic chemistry (Balasubramaniam & Aidhen, 2008).

Advancements in Drug Delivery Systems

Poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer that has garnered attention for its potential in drug delivery systems. The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, facilitated by the strategic selection of RAFT chain transfer agents and initiating species, represents a significant advancement in the synthesis of PNIPAM. This development paves the way for more sophisticated drug delivery platforms, where the polymer's properties can be finely tuned for specific therapeutic applications (Convertine et al., 2004).

properties

IUPAC Name

2-methoxy-2-methylpropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-5(2,7-3)4(6)8/h1-3H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPZLWZZANPTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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